2-Methoxy-N-n-propylnorapomorphine
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Overview
Description
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . This compound is characterized by its unique structure, which includes a dibenzoquinoline core with methoxy and propyl substituents.
Preparation Methods
The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzoquinoline Core: This step involves the cyclization of appropriate precursors to form the dibenzoquinoline structure.
Introduction of Methoxy and Propyl Groups: Methoxy and propyl groups are introduced through substitution reactions using reagents such as methanol and propyl halides under specific conditions.
Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired tetrahydro product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dibenzoquinoline core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol can be compared with similar compounds such as:
®-1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol: This compound has a similar dibenzoquinoline core but differs in the substituents attached to the core.
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol: Another similar compound with different substituents and stereochemistry.
The uniqueness of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol lies in its specific substituents and the resulting chemical and biological properties.
Properties
CAS No. |
126874-82-6 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
InChI Key |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
126874-82-6 | |
Synonyms |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
Origin of Product |
United States |
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